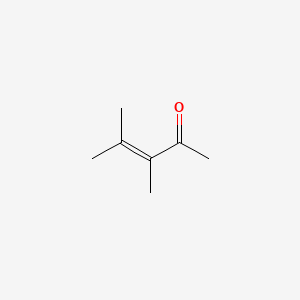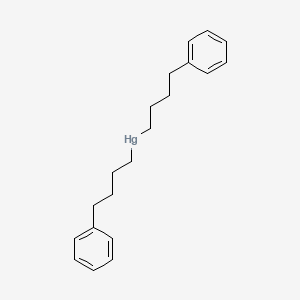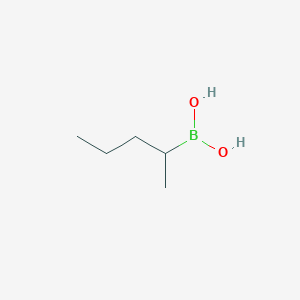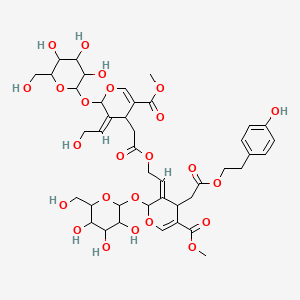
Jasamplexoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jasamplexoside A is a natural product that belongs to the class of secoiridoid glucosides. It is extracted from the leaves and stems of certain plants and has been traditionally used in medicine for treating conditions such as diarrhea, dysentery, and bellyache. The compound has a complex molecular structure with the molecular formula C42H54O24 and a molecular weight of 942.87 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Jasamplexoside A typically involves the extraction of the compound from plant materials. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Jasamplexoside A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions are not well-documented. common reagents for oxidation might include oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Jasamplexoside A has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of secoiridoid glucosides and their chemical properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Jasamplexoside A involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating various biochemical pathways, including those involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but it is known that the compound can influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Jasamplexoside A is similar to other secoiridoid glucosides, such as:
Oleuropein: Found in olive leaves, known for its antioxidant and anti-inflammatory properties.
Swertiamarin: Found in the plant Swertia chirayita, used for its hepatoprotective and anti-diabetic effects.
Gentiopicroside: Found in Gentiana species, known for its anti-inflammatory and analgesic properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique molecular structure and specific biological activities. While other secoiridoid glucosides share some common properties, this compound has distinct therapeutic potential, particularly in the treatment of gastrointestinal disorders .
Properties
Molecular Formula |
C42H54O24 |
|---|---|
Molecular Weight |
942.9 g/mol |
IUPAC Name |
methyl (5Z)-5-(2-hydroxyethylidene)-4-[2-[(2Z)-2-[4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C42H54O24/c1-57-37(55)25-17-61-39(65-41-35(53)33(51)31(49)27(15-44)63-41)21(7-10-43)23(25)13-30(48)60-12-9-22-24(14-29(47)59-11-8-19-3-5-20(46)6-4-19)26(38(56)58-2)18-62-40(22)66-42-36(54)34(52)32(50)28(16-45)64-42/h3-7,9,17-18,23-24,27-28,31-36,39-46,49-54H,8,10-16H2,1-2H3/b21-7-,22-9- |
InChI Key |
KWDIYLNMBHQVAM-PKDKHEEESA-N |
Isomeric SMILES |
COC(=O)C1=COC(/C(=C\CO)/C1CC(=O)OC/C=C\2/C(C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)CC(=O)OCCC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C(=CCO)C1CC(=O)OCC=C2C(C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)CC(=O)OCCC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


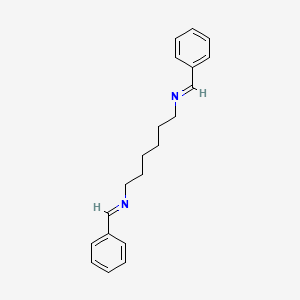
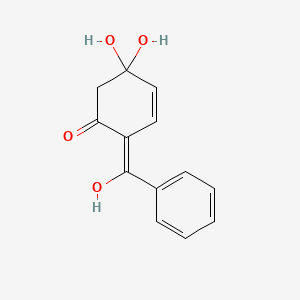
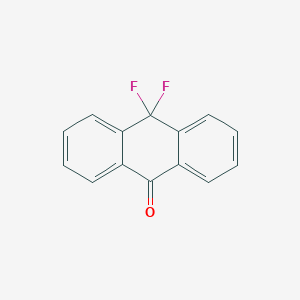





![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)


